2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride
Overview
Description
2-Amino-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O and its molecular weight is 192.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Drug Conjugation
Research into drug metabolism and conjugation processes, such as glucuronidation, is vital for understanding how drugs and compounds are processed in the body. Studies like those by Dutton (1978), explore the developmental aspects of drug conjugation, emphasizing the importance of Phase 2 reactions, which include conjugation reactions that enhance the excretion of drugs and their metabolites. This research area is crucial for developing drugs with optimized pharmacokinetic profiles Dutton, G. (1978).
Ethnobotanical and Phytochemical Studies
Investigations into the ethnobotanical properties of plants, like the study on Ehretia laevis by Thakre Rushikesh et al. (2016), provide insights into the medicinal and therapeutic potential of compounds derived from natural sources. These studies often identify active compounds that have specific biological activities, which can inspire the synthesis and development of new drugs Thakre Rushikesh, B. Shyam, C. Bharat, Khobragade Pramod, H. Ravindra (2016).
Chemical Rearrangements and Synthesis
The study of chemical rearrangements, such as the rearrangement of beta-amino alcohols via aziridinium intermediates reviewed by Métro et al. (2010), is fundamental in synthetic chemistry. Understanding these processes can lead to the development of new synthetic routes for complex molecules, potentially including pharmaceuticals Métro, T., Duthion, B., Domingo Gomez Pardo, J. Cossy (2010).
Flavor Chemistry in Foods
The production and degradation of branched aldehydes from amino acids, as discussed by Smit et al. (2009), highlight the intersection of food science and chemistry. Understanding these pathways is essential for controlling the flavor profiles of food products, which has implications for food technology and the development of flavor-enhancing compounds Smit, B., Engels, W., Smit, G. (2009).
Analytical Method Development
The development of sensitive and specific analytical methods for drug quantification, like the high-performance thin-layer chromatography (HPTLC) assay method for linagliptin developed by Rode and Tajne (2021), is critical for drug analysis and quality control. Such research ensures the efficacy and safety of pharmaceuticals through precise dosage determination Rode, V., Tajne, M. (2021).
Properties
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7-4-2-3-5-10(7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIHEAGGWXAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-47-4 | |
Record name | Ethanone, 2-amino-1-(2-methyl-1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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